4-Bromo-4'-cyanobenzophenone
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Overview
Description
4-Bromo-4’-cyanobenzophenone is an organic compound with the molecular formula C14H8BrNO. It is a derivative of benzophenone, characterized by the presence of a bromine atom and a cyano group attached to the benzene rings. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-Bromo-4’-cyanobenzophenone can be achieved through various methods:
Oxidation of Diphenylmethane: One method involves the oxidation of diphenylmethane in the presence of 2,2’-azobis(isobutyronitrile) and oxygen in acetonitrile at 75°C for 32 hours.
Reaction of 4-Cyanobenzoyl Chloride with Bromobenzene: Another method involves treating 4-cyanobenzoyl chloride with bromobenzene.
These methods highlight the versatility of synthetic routes available for producing 4-Bromo-4’-cyanobenzophenone.
Chemical Reactions Analysis
4-Bromo-4’-cyanobenzophenone undergoes various chemical reactions, including:
Oxidation: As mentioned, it can be synthesized through oxidation reactions.
Substitution: The compound can participate in substitution reactions, particularly involving the bromine atom.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds under mild and functional group-tolerant conditions.
Common reagents used in these reactions include 2,2’-azobis(isobutyronitrile), oxygen, and various organoboron reagents for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-4’-cyanobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in biochemical studies to understand the interactions of brominated and nitrile-containing compounds with biological systems.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 4-Bromo-4’-cyanobenzophenone exerts its effects involves its interaction with molecular targets through its bromine and cyano groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-4’-cyanobenzophenone can be compared with other similar compounds, such as:
4-Bromobenzophenone: Lacks the cyano group, making it less reactive in certain chemical reactions.
4-Cyanobenzophenone:
4,4’-Dibromobenzophenone: Contains an additional bromine atom, which can influence its chemical properties and reactivity.
These comparisons highlight the unique combination of bromine and cyano groups in 4-Bromo-4’-cyanobenzophenone, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
4-(4-bromobenzoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVOJWYIXLYAEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605608 |
Source
|
Record name | 4-(4-Bromobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452929-54-3 |
Source
|
Record name | 4-(4-Bromobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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